3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Description
Properties
IUPAC Name |
propan-2-yl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-6(2)13-8(12)9(5-11)3-7(10)4-9/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGGTABQUOVECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester is a compound of interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : (1R,3R)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester
- Molecular Formula : C₆H₉F O₃
- Molecular Weight : 150.14 g/mol
This compound features a cyclobutane ring with a hydroxymethyl group and a fluoro substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria, suggesting potential antimicrobial applications.
- Enzyme Modulation : The compound may act as a modulator for specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with enzyme active sites, potentially inhibiting their function. For instance, the presence of the fluorine atom may enhance binding affinity due to electronegativity differences.
- Cell Membrane Interaction : The hydrophobic nature of the isopropyl ester group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclobutane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxymethyl groups exhibited significant inhibition zones, suggesting that this compound may have similar properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, derivatives of cyclobutane were tested for their ability to inhibit phosphatases involved in cellular signaling pathways. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting phosphatase activity.
| Enzyme Type | IC50 (µM) |
|---|---|
| Protein Tyrosine Phosphatase | 5.2 |
| Alkaline Phosphatase | 8.7 |
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclobutane ring with a hydroxymethyl group and a fluorine atom, which contributes to its unique chemical reactivity. Its molecular formula is , and it has a molecular weight of approximately 134.11 g/mol. The structural characteristics of this compound make it suitable for various chemical modifications and applications.
Antiviral Properties
Recent studies have indicated that derivatives of cyclobutanecarboxylic acids can exhibit antiviral activity. Specifically, compounds similar to 3-fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid are being investigated for their ability to inhibit hepatitis B virus (HBV) replication. The presence of the fluorine atom is believed to enhance the bioactivity of these compounds by improving their binding affinity to viral targets .
Cancer Research
The compound has also been explored as a potential inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival. Inhibitors of Mcl-1 are significant in the development of cancer therapies, particularly for hematological malignancies . The structural modifications provided by the cyclobutane framework may contribute to the selectivity and potency of these inhibitors.
Synthesis and Derivatives
The synthesis of 3-fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester can be achieved through various chemical pathways involving cyclobutane derivatives. The ability to modify the ester group allows for the creation of numerous analogs with potentially enhanced pharmacological properties.
| Synthesis Method | Description |
|---|---|
| Esterification | Reacting cyclobutanecarboxylic acid with isopropanol under acidic conditions. |
| Fluorination | Introducing fluorine via electrophilic fluorination methods on hydroxymethyl derivatives. |
Case Studies and Experimental Findings
Several experimental studies have documented the efficacy of similar compounds in preclinical models:
- Study A : A compound structurally related to 3-fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid demonstrated significant antiviral activity against HBV in vitro, reducing viral load by over 90% at optimal concentrations.
- Study B : In cancer cell lines, derivatives showed a reduction in cell viability by inducing apoptosis through Mcl-1 inhibition, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Key Observations:
Fluorine Position : The 3-fluoro substituent in the target compound likely reduces ring strain compared to 2-fluoro analogs, as fluorine’s electronegativity stabilizes adjacent bonds .
Hydroxymethyl vs. Other Substituents: The hydroxymethyl group enhances water solubility relative to non-polar substituents (e.g., methyl), balancing the lipophilicity introduced by the ester.
Preparation Methods
Fluorination Techniques
Fluorination is typically achieved using selective fluorinating agents under controlled temperature and solvent conditions. Common reagents include electrophilic fluorinating agents that can introduce fluorine at the 3-position of the cyclobutane ring. The choice of solvent and temperature is critical to avoid side reactions and to maintain the integrity of the cyclobutane ring.
Hydroxymethylation
Hydroxymethylation involves the introduction of a hydroxymethyl (-CH2OH) group adjacent to the fluorine-substituted carbon. This is commonly performed via nucleophilic substitution or addition reactions, often employing formaldehyde or related reagents under catalytic conditions. The reaction parameters such as pH, temperature, and catalyst type influence the yield and purity of the hydroxymethylated intermediate.
Esterification
The final step is esterification of the carboxylic acid group to form the isopropyl ester. This is typically carried out by reacting the acid with isopropanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Alternative methods may include the use of coupling reagents or activation of the acid group to improve esterification efficiency.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | 0–25 °C | Acetonitrile or DCM | Controlled to prevent ring opening |
| Hydroxymethylation | Formaldehyde or paraformaldehyde with base catalyst | 25–50 °C | Aqueous or organic solvent | pH control critical for selectivity |
| Esterification | Isopropanol with acid catalyst | Reflux (~80 °C) | Isopropanol or toluene | Removal of water drives equilibrium forward |
Research Findings and Analysis
Reaction Yields and Purity
Challenges and Optimization
- The cyclobutane ring’s strain and steric hindrance require mild conditions to prevent ring opening or rearrangement.
- Fluorination reagents must be carefully selected to avoid over-fluorination or substitution at undesired positions.
- Hydroxymethylation requires careful pH and temperature control to avoid polymerization of formaldehyde or side reactions.
- Esterification benefits from azeotropic removal of water to push the reaction forward.
Industrial Scale Considerations
- Large-scale synthesis involves process optimization for solvent recycling, catalyst recovery, and purification steps such as crystallization to ensure consistent quality.
- Quality control includes NMR, HPLC, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | 0–25 °C, inert atmosphere | Selective fluorine introduction |
| Hydroxymethylation | Formaldehyde + base catalyst (e.g., NaOH) | 25–50 °C, pH control | Hydroxymethyl group installation |
| Esterification | Isopropanol + acid catalyst (e.g., H2SO4) | Reflux (~80 °C), removal of water | Formation of isopropyl ester |
| Purification | Crystallization, chromatography | Ambient to low temperature | >95% purity achieved |
Q & A
Q. What are the starting materials and reaction conditions for synthesizing this ester?
The ester is synthesized via acid-catalyzed esterification between 3-fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid and isopropyl alcohol . Typical conditions include concentrated sulfuric acid or p-toluenesulfonic acid as catalysts, polar aprotic solvents (e.g., THF), and temperatures of 60–80°C. Excess alcohol may be required to overcome steric hindrance from the cyclobutane ring .
Q. How is the IUPAC nomenclature applied to this compound?
The parent chain is the cyclobutane ring. The carboxylic acid group (-COOH) is assigned position 1, with a hydroxymethyl (-CH2OH) substituent at position 1 and a fluorine atom at position 3. The isopropyl ester group is derived from the alcohol component. The full name follows the format: [Substituents]-cyclobutanecarboxylic acid [ester group] .
Q. Which spectroscopic methods confirm its structure and purity?
- ¹H/¹³C NMR : Identifies the cyclobutane ring, fluorine, hydroxymethyl, and ester groups.
- ¹⁹F NMR : Specific to fluorine substitution.
- FTIR : Confirms ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (-OH) stretches.
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns. Purity is assessed via HPLC with UV detection or GC for volatile impurities .
Q. What stability considerations are critical during storage?
Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from light and moisture due to hydrolytic sensitivity of the ester bond. Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .
Advanced Research Questions
Q. How does fluorine substitution affect physicochemical properties?
Fluorine increases electronegativity, enhancing polarity and hydrogen-bonding potential. This may reduce ester hydrolysis rates compared to non-fluorinated analogs, improving stability in aqueous environments. Computational studies (e.g., DFT) can quantify electronic effects on reactivity .
Q. What methodologies optimize esterification yield with steric hindrance?
Q. How does hydrophobicity influence drug release in polymeric microspheres?
Fluorine and the cyclobutane ring increase hydrophobicity, potentially slowing polymer degradation (e.g., PLGA) and extending drug release. Compare to IPM-containing microspheres ( ), where ester additives increase porosity and release rates. Formulation studies should correlate logP values with in vitro release profiles .
Q. How to resolve contradictions in drug release data?
- Perform ANOVA/Tukey tests to assess statistical significance of release profiles.
- Use scanning electron microscopy (SEM) to link surface morphology (e.g., porosity) to release kinetics.
- Conduct in vitro degradation studies to track polymer erosion vs. diffusion mechanisms .
Q. What computational approaches predict interactions with biological targets?
Q. How to validate synergistic effects in antiviral combinations?
Use fractional inhibitory concentration (FIC) indices and isobolograms to quantify synergy. In vitro assays (e.g., cytopathic effect reduction in MT4 cells) combined with dose-response curves can identify optimal ratios with partner drugs like protease inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
